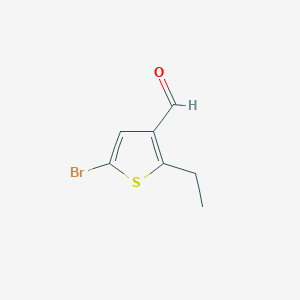

5-Bromo-2-ethylthiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

5-bromo-2-ethylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3 |

InChI Key |

UYBNKQQOBUUKDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-2-ethylthiophene-3-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylthiophene-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores its synthesis, chemical properties, and known applications. Particular emphasis is placed on its role as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

5-Bromo-2-ethylthiophene-3-carbaldehyde is a substituted thiophene derivative characterized by the presence of a bromo, an ethyl, and a formyl group at specific positions on the thiophene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1150223-09-8 | [1] |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.1 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Purification

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methodologies for the synthesis of related substituted thiophene-3-carbaldehydes. A common and effective approach involves the formylation of a pre-functionalized thiophene ring.

A plausible synthetic route would begin with 2-ethylthiophene. The synthesis would then proceed through a bromination step, followed by a regioselective formylation. The Vilsmeier-Haack reaction or formylation via lithiation are standard methods to introduce a formyl group onto a thiophene ring.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical, based on related compounds):

A detailed protocol for a similar compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, involves a bromine-lithium exchange followed by formylation.[2] This suggests a viable route for the target molecule would be:

-

Starting Material: 3,5-Dibromo-2-ethylthiophene.

-

Lithiation: Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add one equivalent of n-butyllithium dropwise to selectively perform a bromine-lithium exchange at the 5-position.

-

Formylation: After stirring for a short period, add an excess of anhydrous N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification:

Column chromatography is a standard and effective method for the purification of brominated thiophene derivatives.[3] For non-polar compounds like 5-Bromo-2-ethylthiophene-3-carbaldehyde, a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be appropriate.

Reactivity and Role in Drug Discovery

The chemical reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde is dictated by its three functional groups:

-

Aldehyde Group: The formyl group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions. This allows for the introduction of diverse side chains and functional groups.

-

Bromo Group: The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki, Stille, and Sonogashira couplings are powerful methods to introduce aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring.[4][5] This is a cornerstone of modern drug discovery for building molecular complexity.

-

Thiophene Ring: The thiophene core is a well-established "privileged scaffold" in medicinal chemistry.[6] It is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7]

Application in Medicinal Chemistry:

The structure of 5-Bromo-2-ethylthiophene-3-carbaldehyde makes it an ideal starting material or intermediate for the synthesis of novel drug candidates. The aldehyde can be elaborated to introduce pharmacophoric features, while the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents via cross-coupling reactions.

For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[8] This highlights the potential of the bromothiophene scaffold in addressing antibiotic resistance.

Illustrative Reaction Scheme in Drug Discovery:

Caption: General workflow illustrating the use of 5-Bromo-2-ethylthiophene-3-carbaldehyde in generating a library of compounds for drug discovery.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton (CHO) at around 9.8-10.0 ppm. A singlet for the thiophene proton at the 4-position would appear in the aromatic region (around 7.0-7.5 ppm). The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the aldehyde carbonyl carbon at around 180-190 ppm. The carbons of the thiophene ring would appear in the aromatic region, with the carbon bearing the bromine atom shifted to a lower field. The carbons of the ethyl group would be observed in the aliphatic region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

As with any brominated organic compound, 5-Bromo-2-ethylthiophene-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-ethylthiophene-3-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its combination of a reactive aldehyde, a versatile bromo group for cross-coupling, and a biologically relevant thiophene core makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, and it is anticipated that its use in medicinal chemistry and materials science will continue to grow.

References

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC. [Link]

-

CAS 1150223-09-8 | 5-Bromo-2-ethylthiophene-3-carbaldehyde,≥95%. Howei - Life Science Product & Service Solutions Provider. [Link]

- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

CAS 38239-46-2 | 5-Bromo-3-methylthiophene-2-carbaldehyde | MFCD10000783. Hoffman Fine Chemicals. [Link]

-

CERTIFICATE OF ANALYSIS. ALS. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

- EP2918579A1 - Synthesis of 2-arylmethyl-5-aryl-thiophene.

-

Certificate of Analysis (CoA) Database. Solstice Research Chemicals. [Link]

- EP 1 020 426 B9.

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. [Link]

-

Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

Sources

- 1. CAS 1150223-09-8 | 5-Bromo-2-ethylthiophene-3-carbaldehyde,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

safety data sheet (SDS) for 5-Bromo-2-ethylthiophene-3-carbaldehyde handling

Technical Monograph: Safe Handling and Operational Protocols for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary & Compound Context

5-Bromo-2-ethylthiophene-3-carbaldehyde is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of complex pharmaceuticals and organic semiconductors. Its structural motif combines a reactive aldehyde (C-3), a lipophilic ethyl group (C-2), and a halogen handle (Br at C-5) suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide transcends standard Safety Data Sheet (SDS) limitations by integrating physicochemical behavior with operational causality. It is designed for researchers requiring a self-validating safety protocol for synthesis and scale-up.

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. The following data synthesizes empirical observations with structure-activity relationship (SAR) predictions for halogenated thiophene aldehydes.

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₇H₇BrOS | Halogenated organic waste stream. |

| Molecular Weight | 219.10 g/mol | High atom economy in coupling reactions. |

| Physical State | Pale yellow to brown solid/oil | Low melting point indicates potential for oiling out; handle as a liquid for containment purposes. |

| Boiling Point | ~110-115°C (at reduced pressure) | Do not distill at atmospheric pressure due to decomposition risk. |

| Solubility | Soluble in DCM, THF, EtOAc | Critical: Nitrile gloves are insufficient for solution-phase handling; use laminate. |

| Air Sensitivity | High (Aldehyde oxidation) | Must be stored under Inert Gas (Argon/Nitrogen). Oxidation yields the corrosive carboxylic acid. |

| Light Sensitivity | Moderate | Thiophene rings can undergo photodegradation; store in amber vials. |

Hazard Identification & Mechanistic Toxicology

This section details not just what the hazards are, but why they exist based on the molecular structure.

Core GHS Classifications

-

Skin Irritation (Category 2): H315[1]

-

Eye Irritation (Category 2A): H319

-

STOT-SE (Respiratory Irritation): H335

Mechanistic Insight

-

Lachrymatory Potential: Like many benzyl-type and heterocyclic aldehydes, this compound can form Schiff bases with amine residues in mucous membranes, leading to severe irritation and lachrymation (tearing).

-

Sensitization Risk: The aldehyde moiety is a "structural alert" for skin sensitization. It acts as a hapten, binding to skin proteins to trigger an immune response upon repeated exposure.

-

Acid Formation: Upon exposure to air, the aldehyde oxidizes to 5-bromo-2-ethylthiophene-3-carboxylic acid. This impurity changes the hazard profile from an irritant to a potential corrosive.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier Strategy" below prioritizes isolation over protection.

Primary Containment (Engineering)

-

Ventilation: All operations, including weighing, must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .

-

Inert Atmosphere: Schlenk line or Glovebox is recommended for storage and reaction setup to prevent oxidative degradation.

Secondary Protection (PPE)

-

Hand Protection (Solid State): Double-gloving with Nitrile (minimum 5 mil) is acceptable for brief handling of the neat solid.

-

Hand Protection (Solution State): Once dissolved in organic solvents (DCM, Chloroform), nitrile offers <5 minutes of breakthrough protection. Silver Shield (Laminate) or Viton gloves are required.

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component protects against the potential carboxylic acid degradation product.

Operational Protocol: The "Self-Validating" Workflow

This workflow includes "Checkpoints"—visual or analytical steps to confirm safety and purity before proceeding.

Step 1: Receipt & Storage

-

Checkpoint: Inspect the material color upon receipt. Dark brown or black oil indicates significant decomposition (polymerization or oxidation).

-

Action: Flush the headspace of the container with Argon immediately after opening. Seal with Parafilm. Store at 2–8°C .

Step 2: Reaction Setup (e.g., Suzuki Coupling)

-

Weighing: Use an antistatic gun if the solid is fluffy. Weigh into a tared vial inside the hood.

-

Solvent Addition: Add degassed solvent.

-

Checkpoint: Verify dissolution. If a precipitate remains, it may be the oxidized acid impurity (which is often less soluble in non-polar solvents). Filter if necessary to prevent catalyst poisoning.

Step 3: Waste Management

-

Segregation: Dispose of as Halogenated Organic Waste .

-

Quenching: If residual aldehyde remains in glassware, rinse with a dilute sodium bisulfite solution (to form the adduct) before final solvent wash. This minimizes odor and reactivity.

Visualized Safety Logic

The following diagram illustrates the decision matrix for handling this compound, integrating risk assessment with operational choices.

Figure 1: Decision matrix for material assessment and PPE selection based on solvent interaction.

Emergency Response Loop

In the event of exposure or release, immediate action is required.[2][3][4][5] This loop emphasizes the "Do Not Use Water" rule for initial containment of reactive intermediates, though water is safe for final decontamination of this specific aldehyde.

Figure 2: Standard Operating Procedure (SOP) for laboratory-scale spill management.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde (Analog). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of Brominated Thiophene Carbaldehydes

The following technical guide details the reactivity profile of brominated thiophene carbaldehydes. It is structured to provide actionable insights for synthetic planning in drug discovery and materials science.

Executive Summary

Brominated thiophene carbaldehydes (BTCs) represent a class of "privileged scaffolds" in medicinal chemistry and organic electronics. Their utility stems from their orthogonal reactivity : the electrophilic aldehyde allows for rapid scaffold decoration (via condensation or reductive amination), while the bromine handle facilitates C–C or C–Heteroatom bond formation (via cross-coupling).

However, these substrates present specific challenges, most notably hydrodehalogenation during metal-catalyzed coupling and halogen dance rearrangements under basic conditions. This guide analyzes these failure modes and provides validated protocols to navigate them.

Structural Analysis & Electronic Properties[1]

The reactivity of BTCs is defined by the interplay between the electron-rich thiophene ring and two electron-withdrawing groups (EWG): the formyl group (-CHO) and the bromine atom (-Br).

The Push-Pull System

-

Thiophene Ring: Inherently electron-rich (π-excessive), making it susceptible to electrophilic aromatic substitution (EAS). However, the substituents invert this behavior.

-

Aldehyde (C2 Position): A strong EWG that deactivates the ring towards EAS but activates the adjacent positions (C3/C5) for nucleophilic attacks or deprotonation (acidity).

-

Bromine: Acts as a weak deactivator (inductive withdrawal) but an ortho/para director (resonance donation) in EAS. In cross-coupling, it serves as the oxidative addition site.

Regioisomeric Considerations

The relative position of the bromine dictates the synthetic strategy:

| Isomer | Electronic Environment | Key Reactivity Feature |

| 3-Bromo-2-thiophenecarbaldehyde | Steric crowding at C2/C3. The Br is ortho to the carbonyl. | High susceptibility to halogen dance (migration to C5) under lithiation. |

| 4-Bromo-2-thiophenecarbaldehyde | Less steric hindrance. Br is meta to carbonyl. | More stable to basic conditions; ideal for building extended conjugated systems. |

| 5-Bromo-2-thiophenecarbaldehyde | Br is alpha to Sulfur and para to carbonyl. | Most reactive in oxidative addition (Pd-catalysis) due to electronic cooperation. |

Core Reactivity Modules

Module A: The Halogen Vector (C–C Bond Formation)

The bromine atom is the primary handle for increasing molecular complexity via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille).

Critical Failure Mode: Hydrodehalogenation In BTCs, the electron-withdrawing aldehyde makes the C–Br bond more susceptible to oxidative addition, but also stabilizes the intermediate Pd–H species, leading to reductive debromination (replacing Br with H) rather than coupling.

-

Solution: Use anhydrous solvents (Dioxane/Toluene) and mild bases (K₃PO₄ instead of Na₂CO₃) to minimize proton sources. High catalyst loading or bulky ligands (e.g., SPhos, XPhos) facilitate rapid transmetalation over reduction.

Module B: The Carbonyl Vector (Scaffold Decoration)

The aldehyde at C2 is highly reactive due to the low resonance energy of thiophene compared to benzene.

-

Knoevenagel Condensation: Reacts rapidly with active methylenes (malononitrile, barbituric acid) to form electron-deficient alkenes.

-

Reductive Amination: Forms stable amines, crucial for increasing solubility and adjusting logP in drug design.

Module C: The "Hidden" Vector (Halogen Dance)

Under strongly basic conditions (e.g., LDA,

-

Mechanism: Deprotonation

Lithiation -

Control: Avoid hard organolithiums if the substitution pattern is sensitive. Use Grignard exchange (i-PrMgCl) which is kinetically controlled and does not typically trigger the dance.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from a core 3-bromo-2-thiophenecarbaldehyde scaffold.

Figure 1: Divergent synthetic pathways. Note the dashed line for Halogen Dance, indicating a potential side reaction or deliberate rearrangement strategy.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Minimizing Dehalogenation)

Objective: Synthesize 3-aryl-2-thiophenecarbaldehyde without losing the bromine or scrambling the position.

Reagents:

-

3-Bromo-2-thiophenecarbaldehyde (1.0 equiv)[1]

-

Aryl boronic acid (1.2 equiv)[1]

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv) — Preferred over Carbonate to reduce hydrolysis.

-

Solvent: 1,4-Dioxane/Water (9:1 v/v) — High organic ratio reduces dehalogenation.

Procedure:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[2]

-

Solvent Addition: Add degassed Dioxane/Water mixture. Add the catalyst last under a positive pressure of Argon.

-

Reaction: Seal and heat to 85°C for 4–12 hours. Monitor via TLC/LCMS.[3]

-

Checkpoint: If dehalogenated product (thiophene-2-carbaldehyde) is observed >5%, lower temperature to 60°C and increase reaction time.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Knoevenagel Condensation (Kinase Inhibitor Scaffold)

Objective: Condensation with Malononitrile to form a 2-((3-bromothiophen-2-yl)methylene)malononitrile derivative.

Reagents:

-

Malononitrile (1.1 equiv)

-

Piperidine (0.1 equiv) or β-Alanine/AcOH (for milder conditions)

-

Solvent: Ethanol (0.5 M)

Procedure:

-

Dissolve aldehyde and malononitrile in Ethanol at room temperature.

-

Add Piperidine dropwise. The reaction is often exothermic.

-

Stir at RT for 1–2 hours. If precipitation occurs, the product is likely forming.

-

Isolation: Cool to 0°C. Filter the precipitate and wash with cold Ethanol. This avoids aqueous workup and preserves the bromine handle for subsequent steps.

The Halogen Dance Mechanism

Understanding the Halogen Dance is critical when attempting to functionalize these rings using lithiation.[4] The diagram below illustrates the mechanism where a 2-bromo-thiophene derivative rearranges to the thermodynamically more stable 3-bromo or 5-bromo isomer.

Figure 2: Mechanism of the Base-Catalyzed Halogen Dance. The reaction is driven by the formation of the most stable carbanion.

References

-

BenchChem. (2025).[1][2][3][4][5][6][7] Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

- Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews. (Contextual grounding on mechanism).

-

Kobe University. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Thiophenes and Knoevenagel Condensation. Retrieved from

-

National Institutes of Health (PMC). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Retrieved from

Sources

Technical Review: Synthetic Utility and Pharmacological Potential of 5-Bromo-2-ethylthiophene-3-carbaldehyde Derivatives

An in-depth technical guide on the synthetic utility and pharmacological potential of 5-Bromo-2-ethylthiophene-3-carbaldehyde derivatives.

Executive Summary: The Trisubstituted Thiophene Advantage

The molecule 5-Bromo-2-ethylthiophene-3-carbaldehyde represents a highly privileged scaffold in modern medicinal chemistry and material science. Unlike simple mono-substituted thiophenes, this trisubstituted core offers three distinct vectors for orthogonal functionalization:

-

C5-Bromo Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the extension of the conjugated system or the introduction of biaryl pharmacophores.

-

C3-Formyl Group: A versatile electrophile ready for condensation reactions (Knoevenagel, Wittig, Schiff base formation) or cyclization to fused heterocycles like thienopyrimidines.

-

C2-Ethyl Group: A lipophilic anchor that modulates solubility, bioavailability, and steric fit within hydrophobic pockets of target proteins (e.g., SGLT2, kinases).

This guide synthesizes the literature to provide a roadmap for utilizing this core in the development of next-generation therapeutics and optoelectronic materials.

Synthetic Pathways: Constructing the Core

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde requires precise regiocontrol to distinguish between the C3, C4, and C5 positions. Two primary strategies dominate the literature for this class of compounds.

Route A: The Vilsmeier-Haack Approach (Scalable)

This route relies on the electronic directing effects of the ethyl group.

-

Bromination: Electrophilic bromination (NBS or

) selectively occurs at the C5 position (alpha to sulfur) due to the activating effect of the heteroatom, yielding 2-bromo-5-ethylthiophene . -

Formylation: The Vilsmeier-Haack reaction (

) introduces the aldehyde. With C5 blocked by bromine and C2 blocked by the ethyl group, substitution is forced to the beta-positions (C3 or C4). The C3 position is sterically more crowded but electronically favored due to the ortho-directing effect of the ethyl group (an electron-donating alkyl).

Route B: The Lithiation-Trapping Strategy (High Precision)

For high-purity applications, a lithiation strategy prevents isomer formation.

-

Precursor: 2-Ethyl-5-bromothiophene.[3]

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The bulky base selectively deprotonates the C3 position (ortho to the ethyl group) over the C4 position.

-

Quenching: Addition of anhydrous DMF (Dimethylformamide) followed by acidic hydrolysis yields the C3-aldehyde exclusively.

Visualization: Synthetic Workflow

Caption: Comparative synthetic routes highlighting the regioselectivity of Lithiation (Route B) versus Vilsmeier-Haack (Route A).

Medicinal Chemistry Applications

SGLT2 Inhibitor Analogs

The thiophene ring is a bioisostere for the phenyl ring found in gliflozins (e.g., Dapagliflozin). The 2-ethyl group specifically mimics the lipophilic interactions of the ethyl/ethoxy substituents found in next-generation SGLT2 inhibitors like Bexagliflozin .

-

Mechanism: The 5-bromo position allows for the attachment of the glucose moiety (via a linker) or a distal aryl ring, while the 3-carbaldehyde can be reduced to a benzylic alcohol or amine to interact with the hydrophilic regions of the SGLT2 active site.

Kinase Inhibitors (Thienopyrimidines)

The 3-carbaldehyde is a "linchpin" for cyclization. Condensation with guanidine or amidines yields thienopyrimidines , a scaffold privileged for inhibiting tyrosine kinases (e.g., EGFR, VEGFR).

-

Workflow:

-

Condensation: Aldehyde + Guanidine

Dihydro-thienopyrimidine. -

Oxidation: Aromatization to Thienopyrimidine.

-

Coupling: Suzuki coupling at C5 (Br) to introduce the "hinge-binding" motif.

-

Visualization: Pharmacophore Construction

Caption: Divergent synthesis of Kinase and SGLT2 inhibitors from the common aldehyde precursor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C5

Objective: Functionalization of the bromine position to create biaryl derivatives. Reference Standard: Adapted from Journal of Materials Chemistry A [1] and MDPI Molecules [2].

-

Reagents:

-

Procedure:

-

Workup:

Protocol 2: Knoevenagel Condensation at C3

Objective: Synthesis of chalcone derivatives (Michael acceptors) for anti-inflammatory screening. Reference Standard: Adapted from BenchChem Technical Guides [3].

-

Reagents:

-

Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 mmol)

-

Active Methylene: Acetophenone derivative (1.0 mmol)

-

Base: NaOH (40% aq) or Piperidine (cat.)

-

Solvent: Ethanol[4]

-

-

Procedure:

-

Workup:

-

Pour into ice water. Acidify with dilute HCl.

-

Filter the solid precipitate and recrystallize from Ethanol.

-

Quantitative Data Summary: Derivative Activities

The following table summarizes biological activities of related 2-ethyl/alkyl-5-bromo-thiophene derivatives found in the literature, serving as a benchmark for the 3-carbaldehyde series.

| Derivative Class | Substitution (C5) | Target / Activity | Key Metric (IC50/EC50) | Ref |

| Thienopyrimidine | Phenyl-urea | VEGFR-2 (Kinase) | 12 - 50 nM | [4] |

| Biaryl Thiophene | 4-Tolyl | Antibacterial (S. Typhi) | MIC: 3.125 mg/mL | [2] |

| Chalcone | 3,4-Dimethoxyphenyl | Anti-inflammatory | Low | [3] |

| Thiophene Ester | 2-Ethylhexyl | Spasmolytic | EC50: ~1.26 | [2] |

References

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells Source: Royal Society of Chemistry (Journal of Materials Chemistry A) URL:[Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities Source: NIH / PMC (Molecules) URL:[Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Antiproliferative Evaluation Source: MDPI (Molecules) URL:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Aldehyde-Terminated Conductive Polymers

This Application Note is structured to address the specific synthetic utility of 5-Bromo-2-ethylthiophene-3-carbaldehyde in the context of conductive polymers.

Scientific Constraint Analysis: The precursor 5-Bromo-2-ethylthiophene-3-carbaldehyde possesses a specific substitution pattern that dictates its role in polymer chemistry:

-

Position 2 (Ethyl): This alkyl group blocks one of the two

-positions required for standard linear polymerization (2,5-linkage). Therefore, this molecule cannot serve as the primary repeating unit for a linear polymer. -

Position 5 (Bromine): This is a highly reactive site for cross-coupling (Suzuki/Stille) or Grignard formation.

-

Position 3 (Aldehyde): A versatile handle for bio-conjugation (Schiff base formation) or electronic tuning (Knoevenagel condensation).

Precursor: 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 1150223-09-8) Target Application: Bio-functionalized Organic Electronics & Biosensors

Abstract & Strategic Utility

In the development of organic bio-electronics, the interface between the conductive polymer and biological media is critical.[1][2] Standard conductive polymers like P3HT or PEDOT lack specific binding sites. 5-Bromo-2-ethylthiophene-3-carbaldehyde serves as a specialized "End-Capping" reagent. Its mono-bromo functionality allows it to terminate a growing polymer chain, installing a single, highly reactive aldehyde group at the polymer terminus. This enables the precise attachment of antibodies, DNA, or drug molecules to the conductive backbone without disrupting the electronic conjugation length.

Chemical Logic & Mechanism

The synthesis relies on the Kumada Catalyst Transfer Polycondensation (KCTP) , often referred to as the GRIM (Grignard Metathesis) method. This "Living Polymerization" mechanism allows for the sequential addition of monomers.

-

Initiation: A nickel catalyst inserts into a di-bromo monomer.

-

Propagation: The chain grows via a chain-growth mechanism.

-

Termination (The Critical Step): The addition of 5-Bromo-2-ethylthiophene-3-carbaldehyde reacts with the active Nickel-polymer complex. Because the ethyl group at the C2 position blocks further reaction, the polymerization stops, and the aldehyde is installed exclusively at the chain end.

Visualization: Synthesis Pathway

Figure 1: Workflow for the precision end-capping of P3HT using the target aldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of Aldehyde-Functionalized P3HT (P3HT-CHO)

Objective: Synthesize a conductive polymer with a defined molecular weight and a single terminal aldehyde group.

Reagents:

-

Monomer: 2,5-Dibromo-3-hexylthiophene (1.0 eq)

-

Terminator: 5-Bromo-2-ethylthiophene-3-carbaldehyde (0.2 eq)

-

Catalyst: Ni(dppp)Cl₂ (0.02 eq)

-

Reagent: tert-Butylmagnesium chloride (2.0 M in ether)

-

Solvent: Anhydrous THF (Dry/Degassed)

Step-by-Step Methodology:

-

Monomer Activation (GRIM Step):

-

In a glovebox (N₂ atmosphere), dissolve 2,5-Dibromo-3-hexylthiophene (1.0 g, 2.44 mmol) in anhydrous THF (10 mL).

-

Add tert-butylmagnesium chloride (2.44 mmol) dropwise at room temperature.

-

Stir for 2 hours. Note: This generates the active organomagnesium species.

-

-

Polymerization:

-

Add Ni(dppp)Cl₂ (26 mg, 0.048 mmol) suspended in THF.

-

Stir at room temperature for 30–60 minutes. The solution will turn dark purple/orange, indicating polymer growth.

-

Critical Control: The reaction time determines molecular weight. For sensor applications, 45 minutes is typically optimal (approx. 10–15 kDa).

-

-

End-Capping (The Target Step):

-

Add 5-Bromo-2-ethylthiophene-3-carbaldehyde (107 mg, 0.49 mmol) dissolved in 2 mL THF directly to the reaction mixture.

-

Stir for 12 hours.

-

Mechanism:[1][3] The Ni-catalyst sitting at the end of the polymer chain undergoes oxidative addition to the 5-Br bond of the aldehyde, coupling it to the chain. The 2-ethyl group prevents further monomer insertion.

-

-

Quenching & Purification:

-

Pour the mixture into cold methanol (200 mL) containing 2M HCl (5 mL) to precipitate the polymer.

-

Filter the dark solid.

-

Soxhlet Extraction: Wash sequentially with Methanol (removes salts/monomers), Hexanes (removes low MW oligomers), and finally extract the product with Chloroform.

-

-

Validation:

-

Concentrate the Chloroform fraction and dry under vacuum.

-

Protocol B: Post-Polymerization Bio-Functionalization

Objective: Verify the activity of the aldehyde group by attaching a primary amine (simulating a protein/drug).

-

Dissolution: Dissolve 10 mg of P3HT-CHO in 5 mL of Chloroform.

-

Coupling: Add an excess of n-butylamine (or a specific drug molecule with a primary amine) and a catalytic amount of acetic acid.

-

Incubation: Stir at 40°C for 4 hours.

-

Reduction (Optional): To stabilize the linkage (converting Imine to Amine), add Sodium Cyanoborohydride (NaBH₃CN).

Characterization & Quality Control

To ensure the synthesis was successful, specific spectral signatures must be verified.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H-NMR | Chemical Shift ( | Peak at ~10.0 ppm | Confirms presence of the Aldehyde (-CHO) proton. |

| ¹H-NMR | Integration Ratio | Ratio of CHO proton to Thiophene backbone | Calculates End-Group Fidelity . A 1:N ratio (where N is degree of polymerization) confirms mono-functionalization. |

| GPC | Molecular Weight ( | 10,000 – 20,000 g/mol | Confirms polymerization occurred. Narrow PDI (<1.3) indicates controlled GRIM mechanism. |

| FT-IR | Wavenumber | Band at ~1670 cm⁻¹ | C=O stretching vibration of the aldehyde. |

| Cyclic Voltammetry | HOMO/LUMO | Onset Oxidation ~0.4 V | Confirms the electronic integrity of the polythiophene backbone is maintained. |

Visualization: Bio-Functionalization Logic

Figure 2: Chemical pathway for converting the aldehyde-functionalized polymer into a bioactive interface.

Troubleshooting & Optimization

-

Issue: Low End-Group Incorporation (No Aldehyde Signal in NMR).

-

Cause: Catalyst death ("termination") occurred before the end-capper was added, or the end-capper was wet.

-

Solution: Ensure the 5-Bromo-2-ethylthiophene-3-carbaldehyde is strictly anhydrous. Add it immediately after the polymerization time is reached. Increase the equivalents of the end-capper to 0.5 eq.

-

-

Issue: Broad PDI (>1.5) or Low Conductivity.

-

Cause: Slow initiation or impurities in the 2,5-dibromo monomer.

-

Solution: Recrystallize the starting monomer from ethanol. Ensure the Ni(dppp)Cl₂ is fresh.

-

-

Issue: Solubility.

-

Insight: The "Ethyl" group on the end-capper is short. If the main chain is P3HT (hexyl), solubility is fine. If the main chain is unsubstituted polythiophene, the polymer will crash out. Always use alkylated thiophenes (hexyl, octyl) for the main backbone.

-

References

-

Jeffries-EL, M., et al. (2005). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) using the Grignard Metathesis Polymerization Method." Macromolecules.

-

Bhattarai, J. K., et al. (2019). "Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers." ACS Applied Materials & Interfaces.

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

-

Sigma-Aldrich. "Product Specification: 5-Bromothiophene-3-carboxaldehyde Derivatives."

-

BenchChem. "Synthesis of Conductive Polymers from Thiophene-carbaldehyde Derivatives."

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary

This guide details the strategic functionalization of 5-Bromo-2-ethylthiophene-3-carbaldehyde via Suzuki-Miyaura cross-coupling. This substrate represents a "push-pull" thiophene system: the electron-withdrawing formyl group at C3 activates the C5-bromide towards oxidative addition, while the electron-donating ethyl group at C2 modulates solubility and lipophilicity without significantly hindering the reaction center.

This document provides two validated protocols:

-

Protocol A (Standard): A robust, high-yielding method using Pd(PPh₃)₄ for standard aryl boronic acids.

-

Protocol B (High-Performance): A Pd(dppf)Cl₂-based system for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight[1][2]

Electronic & Steric Environment

The reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde is governed by the interplay of its substituents:

-

C5-Br (Reactive Center): This position is electronically activated by the C3-formyl group (–CHO). The aldehyde withdraws electron density via conjugation, lowering the energy of the C–Br

orbital and facilitating rapid oxidative addition of Palladium(0). -

C3-CHO (Activator/Risk Factor): While it promotes coupling, the aldehyde is susceptible to side reactions (e.g., Cannizzaro disproportionation or aldol condensation) in the presence of strong hydroxide bases. Therefore, carbonate or phosphate bases are preferred.

-

C2-Ethyl (Modulator): This alkyl group provides steric bulk adjacent to the aldehyde but is remote from the C5 reaction center. Its primary role is enhancing solubility in organic solvents (Toluene, Dioxane) compared to the methyl or unsubstituted analogues.[1]

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the thiophene core.

Figure 1: Catalytic cycle emphasizing the activation of the oxidative addition step by the electron-deficient thiophene ring.

Experimental Protocols

Protocol A: General Purpose (Pd(PPh₃)₄ / Na₂CO₃)

Best for: Standard phenyl, tolyl, and electron-rich boronic acids. Mechanism: Uses the robust tetrakis(triphenylphosphine)palladium(0). The phosphine ligands are labile enough to allow oxidative addition but stable enough to prevent catalyst decomposition (Pd black formation) under mild heating.

Reagents:

-

Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 – 5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Nitrogen (N₂) or Argon.[2][3]

-

Charging: Add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) to the flask against a positive pressure of inert gas.

-

Note: Adding the catalyst to the solid mixture before solvent helps prevent immediate oxidation in air, provided the exposure is brief.

-

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

Base Addition: Add the 2.0 M Na₂CO₃ solution.

-

Critical: The biphasic mixture (Dioxane/Water) requires vigorous stirring to ensure efficient transmetallation at the interface.

-

-

Degassing: Sparge the mixture with N₂ for 10–15 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

-

Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor via TLC (typically 20% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Purification: Flash column chromatography on silica gel.

Protocol B: Sterically Demanding (Pd(dppf)Cl₂ / K₃PO₄)

Best for: Ortho-substituted boronic acids, electron-deficient boronic acids, or substrates prone to dehalogenation.[1] Mechanism: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, facilitating the reductive elimination step which is often the bottleneck for bulky substrates.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv[2]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid or 2M aq)

Procedure Modifications:

-

Use Toluene/Water (4:[2][4]1) as the solvent system.[8][9][10] Toluene is less miscible with water than dioxane, protecting the catalyst from bulk water while allowing phase-transfer catalysis at the interface.

-

Heat to 100 °C .

-

K₃PO₄ is more basic than carbonate but less nucleophilic than hydroxide, minimizing aldehyde side reactions while driving the transmetallation of hindered boronic acids.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 5-aryl-2-ethylthiophene-3-carbaldehydes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure or catalyst death. | Switch to Protocol B (Pd(dppf)Cl₂). Increase catalyst loading to 5 mol%. Ensure strict inert atmosphere. |

| Dehalogenation (Product is 2-ethylthiophene-3-CHO) | "Hydride" source in reaction (often from excess water or alcohol solvents). | Reduce water content (use anhydrous dioxane with powdered K₃PO₄). Lower temperature to 70 °C. |

| Homocoupling (Ar-Ar dimer) | Presence of Oxygen.[6] | Re-degas solvents vigorously. Ensure the system is under positive N₂ pressure. |

| Aldehyde Degradation | Base is too strong (Cannizzaro). | Switch from K₃PO₄ or Na₂CO₃ to weaker bases like NaHCO₃ or KF. Avoid hydroxide bases (NaOH/KOH). |

| Black Precipitate | Pd precipitation (Pd black). | Ligand concentration is too low. Add free ligand (e.g., 2-5 mol% PPh₃) to stabilize the active species. |

References

-

Suzuki-Miyaura Cross-Coupling of Bromothiophenes

-

General Suzuki Protocols for Heterocycles

-

Mechanistic Considerations for Thiophene Aldehydes

- Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

- Source: NIH / PubMed Central

-

URL:[Link]

-

Catalyst Selection (Pd(dppf)Cl₂ vs Pd(PPh₃)₄)

Sources

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT [mdpi.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note: Knoevenagel Condensation with 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary

This guide details the Knoevenagel condensation of 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 938623-90-4) with active methylene compounds. This specific substrate is a high-value scaffold in drug discovery; the 5-bromo position allows for downstream palladium-catalyzed coupling (Suzuki, Sonogashira), while the 2-ethyl group provides lipophilicity and steric modulation often required for kinase inhibitor specificity.

We present two validated methodologies:

-

Method A (Classical): Piperidine-catalyzed condensation for robust scale-up.

-

Method B (Green/High-Throughput): Aqueous DBU-mediated reaction for rapid library generation.

Substrate Analysis & Reactivity Profile

Structural Considerations

The substrate features three distinct electronic/steric environments that influence reaction kinetics:

-

C3-Formyl Group (Reactive Center): The aldehyde at position 3 is less electrophilic than position 2 isomers due to the sulfur atom's inductive effect but remains highly reactive compared to benzaldehyde.

-

C2-Ethyl Group (Steric Gate): The ethyl group exerts mild steric pressure on the formyl group. While not blocking reactivity, it may require slightly elevated temperatures compared to un-substituted thiophenes to achieve full conversion.

-

C5-Bromo Group (Electronic Tuner): The bromine atom is electron-withdrawing by induction, slightly activating the aldehyde toward nucleophilic attack, while serving as a "handle" for subsequent functionalization.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for selecting the active methylene partner.

Figure 1: Mechanistic pathway for Knoevenagel condensation. The choice of active methylene determines the final workup (acidic quench vs. decarboxylation).

Experimental Protocols

Method A: Classical Doebner Modification (Synthesis of Acrylic Acids)

Target Product: (E)-3-(5-bromo-2-ethylthiophen-3-yl)acrylic acid Application: Precursor for amides or esters in lead optimization.

Reagents:

-

Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

-

Reagent: Malonic acid (1.2 equiv)

-

Catalyst: Piperidine (0.1 equiv)

-

Solvent: Pyridine (5.0 volumes) or Ethanol (10 volumes)

Protocol:

-

Setup: Charge a round-bottom flask with the aldehyde (e.g., 1.0 g) and malonic acid (1.2 equiv).

-

Solvation: Dissolve in Ethanol (10 mL). Note: Pyridine is the classical solvent but Ethanol is preferred for easier workup if the substrate solubility permits.

-

Catalysis: Add Piperidine (0.1 equiv) dropwise.

-

Reaction: Heat to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear; a lower Rf acid spot will appear (streaking is normal).

-

-

Workup:

-

Concentrate under reduced pressure to remove ethanol.

-

Dilute residue with water (20 mL) and acidify to pH 1–2 with 1M HCl.

-

Precipitation: The acrylic acid product usually precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Method B: Green Aqueous Protocol (Synthesis of Nitriles)

Target Product: 2-((5-bromo-2-ethylthiophen-3-yl)methylene)malononitrile Application: High-throughput library synthesis; intermediate for heterocycles.

Reagents:

-

Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

-

Reagent: Malononitrile (1.1 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv)

-

Solvent: Water:Ethanol (1:1) or Pure Water (micellar conditions)

Protocol:

-

Setup: In a vial, mix the aldehyde and malononitrile.

-

Catalysis: Add DBU (5 mol%).

-

Reaction: Stir vigorously at Room Temperature for 30–60 minutes.

-

Observation: The reaction is often exothermic and rapid. The product frequently precipitates out of the aqueous medium.

-

-

Workup:

-

Filter the precipitate directly.

-

Wash with water (2x) and cold ethanol (1x).

-

Dry in a vacuum oven at 40°C.

-

-

Validation: This method typically yields >90% purity without chromatography.

Data & Characterization

The following table summarizes the expected analytical data for the acrylic acid derivative (Method A product).

| Feature | Expected Signal (¹H NMR, 400 MHz, DMSO-d₆) | Assignment |

| Vinyl H (β) | Doublet, δ 7.6 – 7.9 ppm (J ≈ 15-16 Hz) | Trans-alkene proton |

| Vinyl H (α) | Doublet, δ 6.2 – 6.5 ppm (J ≈ 15-16 Hz) | Proton alpha to COOH |

| Thiophene H | Singlet, δ 7.2 – 7.5 ppm | C4-H (only ring proton) |

| Ethyl CH₂ | Quartet, δ 2.7 – 2.9 ppm | Methylene at C2 |

| Ethyl CH₃ | Triplet, δ 1.2 – 1.3 ppm | Methyl terminal |

| COOH | Broad Singlet, δ 12.0 – 12.5 ppm | Carboxylic Acid |

Mass Spectrometry (ESI):

-

Expected Mass (M-H)⁻: 260.9 / 262.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting & Optimization

Issue: Incomplete Conversion (Steric Hindrance)

-

Cause: The 2-ethyl group may slow the approach of the nucleophile.

-

Solution: Switch to Method A but use Toluene as solvent with a Dean-Stark trap to continuously remove water, driving the equilibrium forward.

Issue: Decarboxylation Failure (Method A)

-

Cause: Insufficient heat or basicity.

-

Solution: Ensure the reaction is refluxing vigorously. If using ethanol, switch to Pyridine/Piperidine (Doebner conditions) which facilitates decarboxylation more effectively than ethanol alone.

Issue: Side Reactions (Bromine Loss)

-

Cause: Palladium contamination in glassware or excessive heating with strong nucleophiles.

-

Solution: The C5-Br bond is relatively stable under Knoevenagel conditions. Avoid using strong reducing agents or transition metals during this step.

References

-

General Knoevenagel Protocol on Thiophenes

-

BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Link

-

-

Green Chemistry Modification (DBU/Water)

-

Wang, X. S., et al. (2018). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Link

-

-

Analogous Synthesis (5-Bromothiophene derivatives)

-

Substrate Data (5-Bromo-2-ethylthiophene-3-carbaldehyde)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. etd.aau.edu.et [etd.aau.edu.et]

- 4. rsc.org [rsc.org]

- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

Application Note: Selective Reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde to (5-Bromo-2-ethylthiophen-3-yl)methanol

Abstract

This technical guide outlines the optimized protocol for the chemoselective reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde to its corresponding primary alcohol, (5-Bromo-2-ethylthiophen-3-yl)methanol . The procedure utilizes Sodium Borohydride (

Introduction & Strategic Analysis

Thiophene-based alcohols are critical building blocks in medicinal chemistry, serving as precursors for SGLT2 inhibitors, kinase inhibitors, and advanced materials. The specific transformation of 5-Bromo-2-ethylthiophene-3-carbaldehyde presents a dual challenge:

-

Regioselectivity: The aldehyde at position 3 is sterically flanked by the ethyl group at position 2.

-

Chemoselectivity: The bromine at position 5 is a valuable functional handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Harsh reducing agents like Lithium Aluminum Hydride (

) or catalytic hydrogenation pose a risk of hydrodebromination (loss of the Br atom) or ring reduction.

Sodium Borohydride (

Reaction Scheme

Mechanism and Critical Parameters

The reduction proceeds via a nucleophilic addition of the hydride ion (

-

Activation: The protic solvent (Methanol) activates the carbonyl oxygen via hydrogen bonding and facilitates the ligand exchange on boron.

-

Hydride Transfer: The borohydride delivers a hydride to the carbonyl carbon, forming an alkoxyborate intermediate.

-

Hydrolysis: Upon acidic workup (or reaction with solvent), the B-O bond is cleaved to release the free alcohol.

Key Control Point: The reaction temperature is maintained at

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 5-Bromo-2-ethylthiophene-3-carbaldehyde | ~219.1 | 1.0 | Substrate |

| Sodium Borohydride ( | 37.83 | 0.6 - 1.0 | Reducing Agent |

| Methanol (anhydrous) | 32.04 | Solvent | Reaction Medium |

| Ammonium Chloride (sat. aq.) | 53.49 | Quench | Proton Source |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Extraction |

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

-

In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv) in Methanol (

concentration relative to substrate). -

Note: If the substrate is not fully soluble in pure methanol, a co-solvent mixture of MeOH:THF (4:1) can be used.[3][1][2][4][5][6][7][8][9][10]

Step 2: Cooling

-

Place the reaction flask in an ice-water bath and cool to

. Allow the solution to equilibrate for 10 minutes.

Step 3: Reagent Addition

-

Add

(0.6 equiv) portion-wise over 10–15 minutes. -

Critical: Do not dump the reagent all at once. Rapid gas evolution (

) can occur. The theoretical stoichiometry is 0.25 eq (since 1 mole of

Step 4: Reaction Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir for 1–2 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][4] The aldehyde spot (usually higher

, UV active) should disappear, replaced by the more polar alcohol spot.

Step 5: Quenching

-

Once complete, cool the flask back to

. -

Slowly add saturated aqueous Ammonium Chloride (

) solution. -

Caution: This step destroys excess borohydride and releases hydrogen gas. Ensure good ventilation.

Step 6: Workup and Isolation

-

Remove the bulk of the Methanol under reduced pressure (Rotavap) to avoid emulsion formation (optional but recommended).

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (

) . -

Combine the organic layers and wash with Brine (

). -

Dry the organic phase over anhydrous Sodium Sulfate (

) .[11] -

Filter and concentrate in vacuo to yield the crude alcohol.

Step 7: Purification

-

The crude product is often pure enough for the next step (>95%).

-

If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Process Visualization (Workflow)

Caption: Operational workflow for the NaBH4 reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

Characterization & Quality Control

Upon isolation, the identity of the product should be verified using the following spectroscopic markers.

Expected NMR Data

-

NMR (

- 6.9–7.0 ppm (s, 1H): Thiophene ring proton at position 4. (Loss of aldehyde proton at ~9.8 ppm).

-

4.5–4.7 ppm (s or d, 2H): Methylene protons (

-

2.7–2.8 ppm (q, 2H): Ethyl group methylene (

-

1.2–1.3 ppm (t, 3H): Ethyl group methyl (

-

~1.8 ppm (br s, 1H): Hydroxyl proton (

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive | Use fresh reagent; add 0.2 eq extra. |

| New Spot (Non-polar) | Debromination (rare) | Reaction too hot or Pd contamination. Keep at |

| Emulsion during Workup | Methanol remaining | Evaporate MeOH before extraction; add more Brine. |

| Product Decomposition | Acid sensitivity | Avoid strong acid quench; use |

Safety Information (SDS Highlights)

-

5-Bromo-2-ethylthiophene-3-carbaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Sodium Borohydride: Water-reactive solid. Toxic if swallowed. Releases flammable hydrogen gas upon contact with acids or water.

-

Thiophene Derivatives: Many are organosulfur compounds with distinct odors; waste must be segregated into halogenated/sulfur waste streams.

References

-

General Procedure for Bromothiophene Aldehyde Reduction

- Synthesis of (3,5-dibromothiophen-2-yl)methanol via NaBH4 reduction.

-

Source: MDPI, Molecules2021 .

-

Stability of Bromothiophenes in Reduction

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives.[12]

-

Source: NIH / PubMed Central.

-

-

Reagent Properties (Sodium Borohydride)

-

Substrate Analog Data

- 5-Bromothiophene-3-carboxaldehyde Physical Properties.

-

Source: Sigma-Aldrich.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cphi-online.com [cphi-online.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.bg.ac.rs [chem.bg.ac.rs]

- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-ethylthiophene-3-carbaldehyde

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Thiophene-Based Schiff Bases

Schiff bases derived from heterocyclic scaffolds are a cornerstone in medicinal chemistry and materials science. The thiophene ring, in particular, is a privileged structure, analogous to a benzene ring but with distinct electronic properties conferred by the sulfur heteroatom. When incorporated into a Schiff base framework via the azomethine (-C=N-) linkage, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The imine bond is crucial for many of these biological functions.[1]

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases starting from 5-Bromo-2-ethylthiophene-3-carbaldehyde. This specific starting material offers a unique combination of electronic and steric features: the electron-withdrawing bromo group and the electron-donating ethyl group on the thiophene ring, which modulate the reactivity of the aldehyde at the 3-position. Understanding and leveraging these properties are key to the successful synthesis of a diverse library of Schiff base candidates for drug discovery and development.

Chemical Logic and Reaction Design

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an aldehyde, resulting in the formation of an imine and water.[3] The reaction is reversible and typically catalyzed by either an acid or a base.[4]

Understanding the Reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde

The reactivity of the carbonyl group in 5-Bromo-2-ethylthiophene-3-carbaldehyde is influenced by the electronic effects of the substituents on the thiophene ring.

-

Electron-donating group (EDG): The 2-ethyl group is an electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack by increasing electron density.

-

Electron-withdrawing group (EWG): The 5-bromo group is an electron-withdrawing group, which activates the carbonyl carbon towards nucleophilic attack by decreasing electron density.

The interplay of these opposing electronic effects, along with the steric hindrance from the ethyl group, necessitates careful optimization of reaction conditions to achieve high yields.

General Synthetic Workflow

The synthesis of Schiff bases from 5-Bromo-2-ethylthiophene-3-carbaldehyde follows a logical and straightforward workflow. The process begins with the careful selection of reagents and solvents, followed by the reaction under optimized conditions, and concludes with the isolation and purification of the final product.

Caption: General workflow for the synthesis of Schiff bases.

Detailed Experimental Protocols

Safety Precautions: 5-Bromo-2-ethylthiophene-3-carbaldehyde and related brominated thiophenes should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)

This protocol outlines the synthesis of N-( (5-bromo-2-ethylthiophen-3-yl)methylene)aniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Bromo-2-ethylthiophene-3-carbaldehyde | 219.10 | 10 | 2.19 g |

| Aniline | 93.13 | 10 | 0.91 mL |

| Absolute Ethanol | - | - | 40 mL |

| Glacial Acetic Acid | - | Catalytic | 2-3 drops |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.19 g (10 mmol) of 5-Bromo-2-ethylthiophene-3-carbaldehyde in 20 mL of absolute ethanol.

-

In a separate beaker, dissolve 0.91 mL (10 mmol) of aniline in 20 mL of absolute ethanol.

-

Add the aniline solution dropwise to the aldehyde solution with continuous stirring at room temperature.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent on the TLC plate), allow the mixture to cool to room temperature.

-

The Schiff base product is expected to precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline Schiff base.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine (e.g., Benzylamine)

This protocol describes the synthesis of 1-(5-bromo-2-ethylthiophen-3-yl)-N-benzylmethanimine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Bromo-2-ethylthiophene-3-carbaldehyde | 219.10 | 10 | 2.19 g |

| Benzylamine | 107.15 | 10 | 1.1 mL |

| Methanol | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.19 g (10 mmol) of 5-Bromo-2-ethylthiophene-3-carbaldehyde in 30 mL of methanol.

-

Add 1.1 mL (10 mmol) of benzylamine to the solution with continuous stirring at room temperature. For many aliphatic amines, the reaction can proceed efficiently without a catalyst.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base may be indicated by a change in color or the formation of a precipitate.

-

Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

-

If a precipitate forms, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, if solid, can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If the product is an oil, purification can be achieved by column chromatography on silica gel.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Caption: Key techniques for Schiff base characterization.

FTIR Spectroscopy: The most significant evidence for the formation of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[10][11] The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.[12]

NMR Spectroscopy:

-

¹H NMR: A characteristic singlet signal for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[10][13] The signals corresponding to the aromatic and aliphatic protons of the thiophene and amine moieties will also be present.

-

¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the elemental composition. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the product.

Applications in Drug Development

Schiff bases derived from thiophene are of significant interest to drug development professionals due to their diverse pharmacological activities.[1][2] The presence of the thiophene ring often enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Potential Biological Activities:

-

Antimicrobial and Antifungal Activity: Thiophene-based Schiff bases have demonstrated potent activity against a range of bacteria and fungi.[14] Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[2]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene Schiff bases against various cancer cell lines.[10]

-

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is also an active area of research.[4]

The diverse biological profile of these compounds makes them attractive candidates for further investigation and lead optimization in drug discovery programs.

References

- Janem, A. A. A.-R. (n.d.). Synthesis and Biological Activity of New Heterocyclic Schiff Bases.

- Sehrawat, S., Sandhu, N., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure.

- Ferreira, J. M. G. O., et al. (n.d.).

- Khan, S. A., et al. (2020). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.

- Royal Society of Chemistry. (n.d.).

- Abu-Dief, A. M., & Mohamed, I. M. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing.

- Naliapara, H. M., et al. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives.

- International Journal for Multidisciplinary Research. (2024, July 15). Overview of Biological Activities and Synthesis of Schiff Base.

- Arulmurugan, S., et al. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry.

- Tambe, S. D., et al. (2020). Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. Beilstein Journal of Organic Chemistry.

- Journal of Chemical Society of Pakistan. (2024, February 2).

- Google Patents. (n.d.). US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.

- ACS Publications. (2023, May 12). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega.

- Heliyon. (2020, February 11).

- SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.

- BenchChem. (n.d.).

- Seshaiah, K., et al. (2020, September 5). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL STUDIES OF SCHIFF BASE WITH 2-AMINO BENZIMIDAZOLE AND 5-METHYL. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

- ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.

- World Journal of Advanced Research and Reviews. (2025, June 1).

- Academia.edu. (n.d.). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System.

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- Journal for Electrochemistry and Plating Technology. (2016, December 30). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT.

- MDPI. (2023, May 4).

Sources

- 1. scirp.org [scirp.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. scispace.com [scispace.com]

- 4. ijfmr.com [ijfmr.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholar.najah.edu [scholar.najah.edu]

Application Note: Advanced C-H Activation Strategies for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary

The functionalization of densely substituted thiophenes is a critical pathway in the development of organic electronics and novel pharmaceutical therapeutics. 5-Bromo-2-ethylthiophene-3-carbaldehyde [1] presents a unique synthetic challenge: the highly reactive

Because

Mechanistic Rationale: Overcoming -Position Inertness

To functionalize the C4 position, we leverage the native C3-carbaldehyde as an anchoring point for a Transient Directing Group (TDG) [4]. By introducing a catalytic amount of an amino acid (e.g., glycine), an imine intermediate is reversibly formed in situ.

The nitrogen lone pair of the transient imine acts as a strong

Catalytic cycle of TDG-enabled Pd(II) C4-H activation on the thiophene core.

Chemoselectivity: Preserving the C-Br Handle

A major risk in this transformation is the premature cleavage of the C5-Br bond via oxidative addition, a common side reaction when using Palladium catalysts. To ensure chemoselectivity, the choice of catalyst oxidation state and solvent is paramount.

By utilizing a Pd(II) precatalyst (Pd(OAc)₂) in the presence of an oxidant/halide scavenger (Ag₂CO₃), the catalyst is prevented from entering the Pd(0) state, thereby shutting down the Suzuki/Stille-type oxidative addition pathway. Furthermore, using Hexafluoroisopropanol (HFIP) as the solvent provides a highly polar, strongly hydrogen-bond-donating environment that stabilizes the CMD transition state and accelerates imine exchange.

Table 1: Optimization of C4-H Arylation Conditions

| Entry | Catalyst (10 mol%) | Directing Group (20 mol%) | Solvent | Temp (°C) | Yield (%) | C5-Br Cleavage (%) |

| 1 | Pd(OAc)₂ | Glycine | HFIP | 80 | 84 | < 2 |

| 2 | Pd(OAc)₂ | None | HFIP | 80 | 0 | 0 |

| 3 | Pd(PPh₃)₄ | Glycine | Toluene | 100 | 12 | > 60 |

| 4 | Pd(OAc)₂ | HFIP | 80 | 76 | < 2 | |

| 5 | Pd(OAc)₂ | Glycine | DMF | 80 | 41 | 5 |

Data Interpretation: Entry 2 proves the absolute necessity of the TDG; without it, the

Experimental Workflows & Protocols

By successfully functionalizing the C4-H bond without disturbing the C5-Br bond, researchers can utilize a sequential workflow to generate fully substituted, highly complex thiophene scaffolds.

Sequential C4-H activation and C5-Br cross-coupling workflow.

Protocol 1: TDG-Directed Pd(II)-Catalyzed C4-H Arylation

Objective: Selectively arylate the C4 position of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

-

Preparation: Oven-dry a 15 mL pressure vial equipped with a magnetic stir bar.

-